Cas no 1027808-61-2 (2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid)
![2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid structure](https://ja.kuujia.com/scimg/cas/1027808-61-2x500.png)
2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid
- 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylic acid
- 2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid
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- MDL: MFCD18459237
- インチ: 1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-7(9(15)16)5-4-6-12-8/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16)
- InChIKey: RTMBGQQNIOJDIO-UHFFFAOYSA-N
- SMILES: O(C(NNC1C(C(=O)O)=CC=CN=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 253.10625597 g/mol
- 同位素质量: 253.10625597 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 101
- 分子量: 253.25
2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 174618-5g |
2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid |
1027808-61-2 | 5g |
$1206.00 | 2023-09-09 | ||
Matrix Scientific | 174618-1g |
2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid |
1027808-61-2 | 1g |
$432.00 | 2023-09-09 | ||
Matrix Scientific | 174618-10g |
2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid |
1027808-61-2 | 10g |
$1602.00 | 2023-09-09 |
2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acidに関する追加情報
Comprehensive Overview of 2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid (CAS No. 1027808-61-2)
2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid (CAS No. 1027808-61-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of nicotinic acid derivatives, which are pivotal intermediates in drug discovery and development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a hydrazino moiety, makes it highly valuable for peptide coupling reactions and the synthesis of bioactive molecules.
In recent years, the demand for Boc-protected hydrazine derivatives like 2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid has surged due to their applications in targeted drug delivery and cancer therapeutics. Researchers are particularly interested in its role as a building block for kinase inhibitors, a hot topic in precision medicine. The compound's ability to modulate enzyme activity aligns with the growing focus on personalized treatment strategies and small-molecule drug design.
From a synthetic chemistry perspective, CAS No. 1027808-61-2 is often employed in multi-step organic transformations. Its nicotinic acid core provides a versatile scaffold for introducing functional groups, while the Boc group ensures stability during reactions. This dual functionality addresses common challenges in high-throughput screening and combinatorial chemistry, making it a staple in modern laboratories.
Environmental and regulatory considerations have also brought attention to green chemistry alternatives. While 2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid is not classified as hazardous, its synthesis often involves atom-efficient protocols to minimize waste—a key concern for sustainable pharmaceutical manufacturing. This aligns with industry trends toward eco-friendly synthesis and circular economy principles.
Analytical characterization of this compound typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy. These techniques ensure batch-to-batch consistency, critical for preclinical studies and API development. The rise of AI-assisted molecular modeling has further optimized its applications, enabling researchers to predict reactivity patterns and design novel derivatives computationally.
In conclusion, 2-[2-(Tert-Butoxycarbonyl)hydrazino]nicotinic acid represents a convergence of medicinal chemistry, process optimization, and biotechnological innovation. As the pharmaceutical industry continues to explore next-generation therapeutics, compounds like CAS No. 1027808-61-2 will remain indispensable tools for scientific advancement.
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